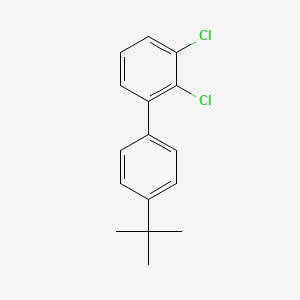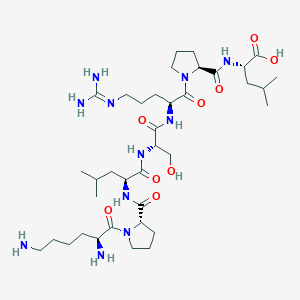
4'-tert-Butyl-2,3-dichloro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-tert-Butyl-2,3-dichloro-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and a tert-butyl group attached to the biphenyl structure. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-tert-Butyl-2,3-dichloro-1,1’-biphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4’-tert-Butyl-2,3-dichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of biphenyl derivatives with various functional groups.
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl diols.
Scientific Research Applications
4’-tert-Butyl-2,3-dichloro-1,1’-biphenyl is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-tert-Butyl-2,3-dichloro-1,1’-biphenyl involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in its reactions include the formation of intermediate complexes with catalysts and subsequent bond formation or cleavage .
Comparison with Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks chlorine atoms.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of chlorine atoms.
Di-tert-butylchlorophosphine: Contains a phosphine group instead of a biphenyl structure.
Properties
CAS No. |
666716-89-8 |
|---|---|
Molecular Formula |
C16H16Cl2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2,3-dichlorobenzene |
InChI |
InChI=1S/C16H16Cl2/c1-16(2,3)12-9-7-11(8-10-12)13-5-4-6-14(17)15(13)18/h4-10H,1-3H3 |
InChI Key |
BODPUGQNKFHCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
